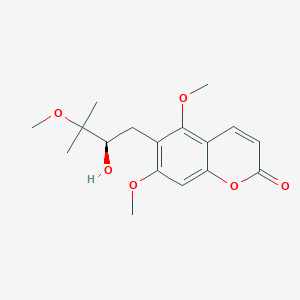
2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to study enzyme activity, particularly neuraminidase, which plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester involves several steps, starting from the basic building blocks of 4-methylumbelliferone and N-acetylneuraminic acid. The process typically includes:
Esterification: The carboxyl group of N-acetylneuraminic acid is esterified with methanol in the presence of a strong acid catalyst.
Coupling Reaction: The esterified N-acetylneuraminic acid is then coupled with 4-methylumbelliferone using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound suitable for biochemical assays.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylumbelliferone and N-acetylneuraminic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferone moiety, leading to the formation of various oxidized products.
Substitution: The compound can participate in substitution reactions, particularly at the acetyl group, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 4-Methylumbelliferone and N-acetylneuraminic acid.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:
Biochemistry: Used as a substrate in fluorometric assays to study neuraminidase activity.
Molecular Biology: Employed in the development of assays for neuraminidase inhibitors, which are important in antiviral research.
Medicine: Used in diagnostic assays to detect neuraminidase activity in various biological samples.
Industry: Applied in the development of high-throughput screening methods for drug discovery.
Mecanismo De Acción
The compound acts as a substrate for neuraminidase enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which can be detected fluorometrically. This reaction allows researchers to measure neuraminidase activity accurately. The molecular targets include the active site of neuraminidase, where the compound binds and undergoes hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-beta-D-glucuronide
- 4-Methylumbelliferyl-alpha-D-mannopyranoside
Uniqueness
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is unique due to its specific structure, which closely mimics the natural substrate of neuraminidase. This specificity makes it an ideal substrate for studying neuraminidase activity and developing neuraminidase inhibitors.
Propiedades
Fórmula molecular |
C22H27NO11 |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
methyl (2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H27NO11/c1-10-6-17(28)32-16-7-12(4-5-13(10)16)33-22(21(30)31-3)8-14(26)18(23-11(2)25)20(34-22)19(29)15(27)9-24/h4-7,14-15,18-20,24,26-27,29H,8-9H2,1-3H3,(H,23,25)/t14-,15+,18?,19+,20+,22+/m0/s1 |
Clave InChI |
LJPUIGDRBQFAKW-UZQCYERASA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H](C([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)OC |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
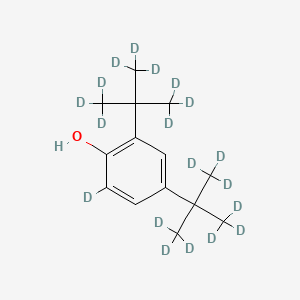
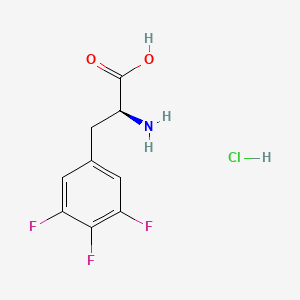
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)

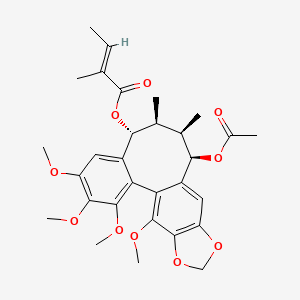


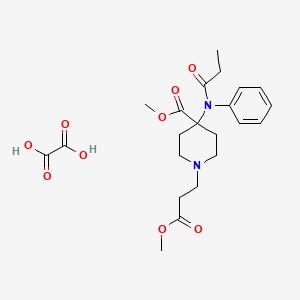

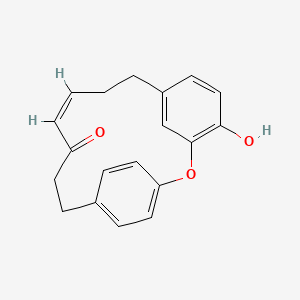
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
